molecular formula C21H21N5O2 B10977866 3-(1H-indol-1-yl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]propanamide

3-(1H-indol-1-yl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]propanamide

Cat. No.: B10977866
M. Wt: 375.4 g/mol
InChI Key: BCTRAFILSZJGEW-UHFFFAOYSA-N
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Description

The compound 3-(1H-indol-1-yl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]propanamide features a hybrid structure combining an indole moiety, a 1,2,4-triazole ring, and a 4-methoxybenzyl substituent linked via a propanamide bridge. The indole core is known for its role in modulating protein-protein interactions, while the triazole ring enhances hydrogen-bonding capabilities and metabolic stability . The 4-methoxybenzyl group may influence lipophilicity and electronic properties, affecting bioavailability and target binding .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-indol-1-yl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Triazole Ring: The triazole ring can be introduced through a cyclization reaction involving a hydrazine derivative and an appropriate nitrile.

    Coupling of the Indole and Triazole Units: The indole and triazole units can be coupled using a suitable linker, such as a propanamide group, through an amide bond formation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, scale-up processes need to be developed to ensure the compound can be produced in large quantities while maintaining high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

3-(1H-indol-1-yl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the indole and triazole rings, using nucleophiles or electrophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.

    Medicine: The compound is being investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and diabetes.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(1H-indol-1-yl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]propanamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. This inhibition can lead to various biological effects, such as the suppression of tumor growth or the regulation of blood glucose levels.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name & Source Structural Features Molecular Weight (g/mol) Biological Activity/Application Key Findings
Target Compound Indole, 1,2,4-triazole, 4-methoxybenzyl, propanamide linker ~360 (estimated) Hypothesized anticancer or anti-inflammatory Methoxy group enhances metabolic stability; triazole aids hydrogen bonding .
Compound 51 () 4-Chlorobenzoyl, methylsulfonyl, indole-triazole ~450 (estimated) COX inhibition (Indomethacin analog) Chloro and sulfonyl groups increase hydrophobicity and enzyme affinity .
11i–l () Chloro/bromo/methoxy/nitro-substituted indolinone, acetamide linker, triazole 400–420 VEGFR-2 inhibition (anticancer) High melting points (>300°C) due to strong intermolecular H-bonding .
N-{4-[1-(4-Chlorophenyl)-3-...} () Fluoro-substituted indolinone, acetamide linker, triazole ~410 Anticancer (VEGFR-2 targeting) Fluorine enhances electronegativity and membrane permeability .
Pesticide Derivatives () Triazole, pyrimidine, cyclopropylmethyl 350–380 Pesticidal activity Heterocyclic diversity enables insecticidal target specificity .
2034534-79-5 () Indole, 1,2,4-oxadiazole, triazole, ethyl linker 365.4 Undisclosed (structural analog) Oxadiazole introduces additional π-stacking potential .

Structural and Functional Insights

  • Linker Flexibility: The propanamide linker in the target compound offers greater conformational flexibility than the shorter acetamide bridges in 11i–l, which may influence binding kinetics to targets like VEGFR-2 .
  • Pharmacokinetic Properties :

    • Triazole-containing analogs (e.g., 11i–l, ) exhibit high melting points (>300°C), suggesting robust crystalline stability, a trait likely shared by the target compound due to similar H-bonding motifs .
    • The methoxy group in the target compound may slow oxidative metabolism compared to methylsulfonyl (Compound 51) or halogenated derivatives, enhancing plasma half-life .
  • Biological Activity: While the target compound’s exact activity is underexplored in the provided evidence, structural analogs highlight the importance of the indole-triazole core in targeting kinases (e.g., VEGFR-2) or cyclooxygenases (COX) . Pesticidal derivatives () demonstrate that minor modifications (e.g., pyrimidine addition) can shift applications from therapeutic to agricultural .

Biological Activity

The compound 3-(1H-indol-1-yl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]propanamide is a synthetic organic molecule that combines the pharmacologically significant indole and triazole moieties. These structural features are known to confer a range of biological activities, making this compound a subject of interest in medicinal chemistry and drug discovery.

Chemical Structure and Properties

The molecular formula of the compound is C21H21N5O3C_{21}H_{21}N_{5}O_{3} with a molecular weight of 391.4 g/mol. The IUPAC name is 2-(4-methoxyindol-1-yl)-N-[5-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-3-yl]acetamide . The presence of both indole and triazole rings enhances its potential biological activity, particularly in oncology and infectious disease treatment.

PropertyValue
Molecular FormulaC21H21N5O3
Molecular Weight391.4 g/mol
IUPAC Name2-(4-methoxyindol-1-yl)-N-[5-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-3-yl]acetamide
InChI KeyAKNFGVNPAYGSLQ-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The triazole moiety can act as an enzyme inhibitor, while the indole component may influence receptor binding. This dual action can modulate various cellular pathways, potentially leading to anti-cancer effects by inhibiting cell proliferation and inducing apoptosis.

Biological Activities

Research has shown that compounds containing indole and triazole structures exhibit diverse biological activities:

1. Anticancer Activity:
Studies indicate that similar compounds with indole and triazole functionalities have demonstrated significant anticancer properties. For instance, derivatives have been shown to inhibit cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) with IC50 values in the low micromolar range .

2. Antibacterial Activity:
The compound's structure suggests potential antibacterial properties. Triazoles are often associated with antimicrobial activity against various pathogens, including resistant strains like MRSA .

3. Antifungal Activity:
Compounds featuring similar scaffolds have also been noted for their antifungal properties against several human pathogenic fungi, indicating that this compound may possess similar effects .

Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of various triazole-indole derivatives, revealing that those with methoxy substituents exhibited enhanced cytotoxicity against MCF-7 cells compared to standard treatments like doxorubicin. The mechanism involved cell cycle arrest at the G1 phase and increased caspase activity leading to apoptosis .

Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of indole-triazole hybrids. The results indicated that compounds with similar structures showed promising activity against Gram-positive bacteria, including MRSA, with MIC values significantly lower than conventional antibiotics .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 3-(1H-indol-1-yl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]propanamide, and how are reaction conditions optimized for yield and purity?

  • Methodology : Synthesis typically involves multi-step reactions, including condensation of indole derivatives with triazole precursors. Key steps include:

  • Coupling reactions : Amide bond formation between indole and triazole moieties under controlled pH (6–8) and temperature (60–80°C) to minimize side products .
  • Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization from ethanol-DMF mixtures to isolate the target compound .
  • Optimization : Adjusting solvent polarity (e.g., dioxane or methanol) and catalyst loading (e.g., triethylamine for acid scavenging) improves yield (>70%) .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how do they confirm structural integrity?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm proton environments (e.g., indole NH at δ 10–12 ppm, triazole protons at δ 7–8 ppm) and carbon connectivity .
  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, triazole C-N at ~1500 cm⁻¹) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ ion matching theoretical mass ± 0.001 Da) .

Advanced Research Questions

Q. How can researchers design experiments to investigate the structure-activity relationship (SAR) of the indole and triazole moieties in this compound?

  • Methodology :

  • Derivative synthesis : Replace the 4-methoxybenzyl group with electron-withdrawing (e.g., nitro) or electron-donating (e.g., methyl) substituents to assess electronic effects on bioactivity .
  • Biological assays : Test derivatives in enzyme inhibition assays (e.g., kinase or protease targets) or cell viability models (e.g., cancer cell lines) to correlate substituent effects with activity .
  • Molecular docking : Use software like AutoDock to predict binding interactions (e.g., hydrogen bonding between triazole N and target residues) .

Q. What strategies resolve contradictions in reported biological activities of similar triazole-containing compounds?

  • Methodology :

  • Assay standardization : Control variables like cell line origin (e.g., HeLa vs. MCF-7), incubation time, and compound solubility (e.g., DMSO concentration ≤1%) to reduce variability .
  • Meta-analysis : Compare IC50 values across studies while accounting for structural differences (e.g., 4-methoxybenzyl vs. pyridine substituents) .
  • Mechanistic studies : Use knock-out cell lines or enzyme mutants to confirm target specificity and rule off-target effects .

Q. What advanced computational methods predict the binding modes of this compound with biological targets?

  • Methodology :

  • Molecular dynamics (MD) simulations : Simulate ligand-protein interactions over 100+ ns trajectories to assess stability of binding poses (e.g., triazole ring π-stacking with aromatic residues) .
  • Free-energy calculations : Use MM-GBSA to quantify binding affinities and identify critical residues (e.g., indole NH forming hydrogen bonds with Asp89 in kinases) .
  • Pharmacophore modeling : Map electrostatic and hydrophobic features to guide lead optimization .

Properties

Molecular Formula

C21H21N5O2

Molecular Weight

375.4 g/mol

IUPAC Name

3-indol-1-yl-N-[5-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-3-yl]propanamide

InChI

InChI=1S/C21H21N5O2/c1-28-17-8-6-15(7-9-17)14-19-22-21(25-24-19)23-20(27)11-13-26-12-10-16-4-2-3-5-18(16)26/h2-10,12H,11,13-14H2,1H3,(H2,22,23,24,25,27)

InChI Key

BCTRAFILSZJGEW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC2=NC(=NN2)NC(=O)CCN3C=CC4=CC=CC=C43

Origin of Product

United States

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